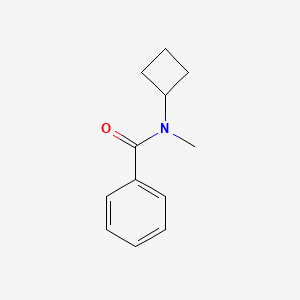
Dichlorodiphenoxytitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorodiphenoxytitanium is an organotitanium compound with the molecular formula C12H10Cl2O2Ti It is known for its unique structure, where titanium is coordinated with two chlorine atoms and two phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorodiphenoxytitanium can be synthesized through the reaction of titanium tetrachloride (TiCl4) with phenol (C6H5OH) in the presence of a base. The reaction typically proceeds as follows:
TiCl4+2C6H5OH→TiCl2(OC6H5)2+2HCl
The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dichlorodiphenoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium alkoxides (NaOR) or amines (RNH2) are employed under controlled conditions.
Major Products
Oxidation: Titanium dioxide (TiO2) and phenol derivatives.
Reduction: Lower oxidation state titanium compounds.
Substitution: Titanium complexes with new ligands replacing the chlorine atoms.
Scientific Research Applications
Dichlorodiphenoxytitanium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry due to its unique coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism by which dichlorodiphenoxytitanium exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The titanium center can interact with molecular targets, facilitating catalytic processes or forming stable complexes. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Titanium Tetrachloride (TiCl4): A precursor to dichlorodiphenoxytitanium, used in various industrial processes.
Titanium Dioxide (TiO2): A common oxidation product, widely used as a pigment and in photocatalysis.
Titanium Alkoxides (Ti(OR)4): Similar coordination compounds with different ligands.
Uniqueness
This compound is unique due to its specific coordination environment, where titanium is bonded to both chlorine and phenoxy groups
Properties
CAS No. |
2234-06-2 |
|---|---|
Molecular Formula |
C12H12Cl2O2Ti |
Molecular Weight |
306.99 g/mol |
IUPAC Name |
dichlorotitanium;phenol |
InChI |
InChI=1S/2C6H6O.2ClH.Ti/c2*7-6-4-2-1-3-5-6;;;/h2*1-5,7H;2*1H;/q;;;;+2/p-2 |
InChI Key |
KWOIDDOVDJYZLT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


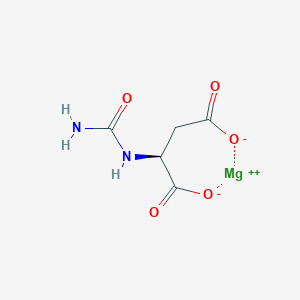
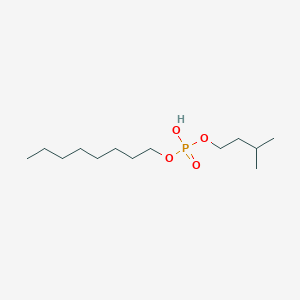
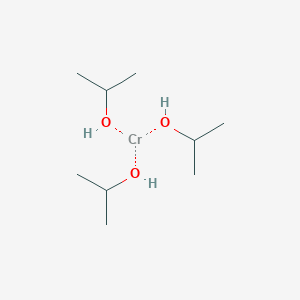
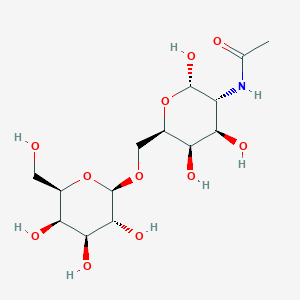
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
